propanoic acid](/img/structure/B12952765.png)
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl](113C)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid typically involves multiple steps, including the iodination of phenolic compounds and the formation of amino acids. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct placement of iodine atoms and the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenoxy compounds. These products can be further utilized in various applications, including pharmaceuticals and chemical research.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as the inhibition of cancer cell growth or the reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thyroxine: A hormone with a similar iodine-containing structure.
Triiodothyronine: Another iodine-rich hormone with comparable biological activity.
Uniqueness
(2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid is unique due to its specific arrangement of iodine atoms and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H12I3NO4 |
|---|---|
Molekulargewicht |
651.97 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl](113C)propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i15+1 |
InChI-Schlüssel |
AUYYCJSJGJYCDS-XXOGGYJESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H]([13C](=O)O)N)I)I)O |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


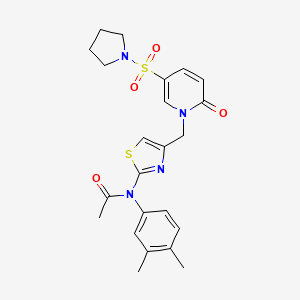
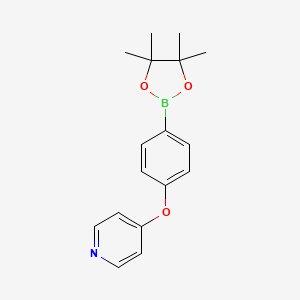

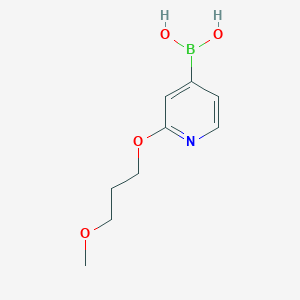

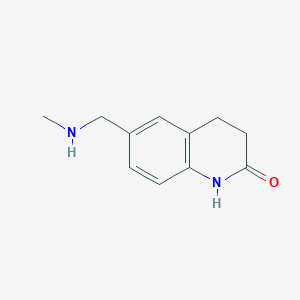
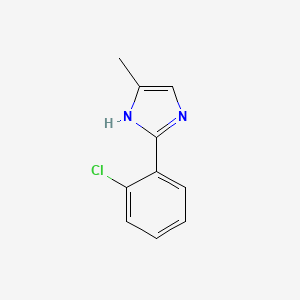
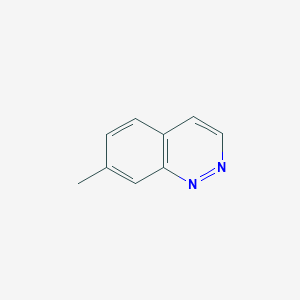
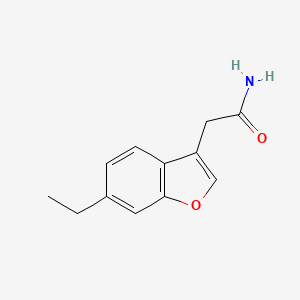
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropan-1-amine](/img/structure/B12952735.png)
![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)
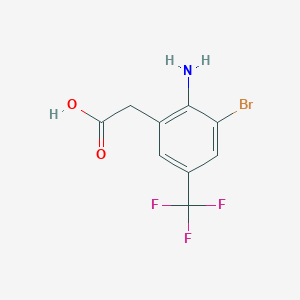
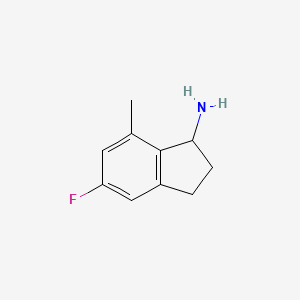
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
